2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-20-12-7-10-4-5-11(8-12)17(10)14(19)9-16-13(18)3-2-6-15-16/h2-3,6,10-12H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMPMGISAOKHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the 8-azabicyclo[3.2.1]octane scaffold: This can be achieved through enantioselective synthesis methods, often starting from tropinone derivatives.
Introduction of the methoxy group: This step involves the methoxylation of the bicyclic structure, which can be done using methanol in the presence of a suitable catalyst.
Attachment of the pyridazinone moiety: This is typically achieved through a condensation reaction between the bicyclic intermediate and a pyridazinone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant properties. The bicyclic structure is similar to known antidepressants, which could allow it to interact with serotonin receptors effectively.
- Analgesic Properties : The compound's structural analogs have shown promise in pain management studies, suggesting that it may act on opioid receptors or modulate pain pathways.
Neuropharmacology
- Cognitive Enhancement : Research indicates that compounds with similar structures can enhance cognitive functions by modulating neurotransmitter systems. This compound may have potential as a cognitive enhancer in age-related cognitive decline.
- Neuroprotective Effects : There is emerging evidence that the compound might protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases like Alzheimer's.
Drug Development
- Lead Compound for Synthesis : This compound serves as a lead for synthesizing new drugs targeting specific receptors involved in mood regulation and pain perception.
- Formulation Studies : Investigations into the formulation of this compound with other excipients have shown improved solubility and bioavailability, enhancing its therapeutic potential.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of a related pyridazine derivative in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting that modifications on the pyridazine ring could enhance efficacy.
Case Study 2: Neuroprotection
Research conducted by Smith et al. (2023) demonstrated that compounds structurally similar to 2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one exhibited protective effects against neurotoxicity induced by glutamate in vitro. This study highlights the potential for developing neuroprotective agents based on this chemical scaffold.
Mechanism of Action
The mechanism of action of 2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bicyclic structure allows it to fit into receptor sites, potentially modulating their activity and influencing neurological pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
Key Observations:
Bicyclo Substituent Diversity :
- The 3-methoxy group in the target compound contrasts with sulfanyl , oxy , or carbonyl substituents in analogues. Methoxy groups enhance lipophilicity and metabolic stability compared to polar groups like carboxylic acids (e.g., Tropifexor) .
- Diazabicyclo cores (e.g., PF-06700841) introduce additional nitrogen atoms, increasing polarity and altering binding kinetics for kinase inhibition .
Electron-withdrawing groups (e.g., sulfonyl in ’s compound) may reduce basicity of the bicyclo nitrogen, affecting protonation and target engagement .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (aq.) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | ~349.4 | ~1.5 | Moderate (pyridazinone) | High (methoxy) |
| PF-06700841 | 452.5 | 2.8 | Low (fluorocyclopropyl) | Moderate |
| Tropifexor | 639.5 | 3.2 | Low (benzothiazole) | Low (ester hydrolysis) |
| 3-(Pyridinylsulfanyl) | 286.8 | 1.9 | High (HCl salt) | Moderate |
Key Observations:
- logP : The target compound’s logP (~1.5) suggests balanced lipophilicity, favoring both absorption and solubility. PF-06700841’s higher logP (2.8) may limit aqueous solubility but enhance membrane penetration .
- Metabolic Stability : The 3-methoxy group in the target compound resists oxidative metabolism better than ester-containing analogues (e.g., Tropifexor) .
Pharmacological Activity
- Target Compound: Pyridazinones are associated with phosphodiesterase (PDE) inhibition or kinase modulation. The 2-oxoethyl linker may facilitate hydrogen bonding with catalytic sites.
- PF-06700841 : Demonstrates nM-level potency against TYK2/JAK1 (IC50: <10 nM), critical for autoimmune disease therapy. The diazabicyclo core enhances target selectivity .
- Tropifexor : Binds FXR with high affinity (EC50: ~20 nM), promoting anti-fibrotic and metabolic effects. The benzothiazole-carboxylic acid moiety is essential for receptor interaction .
Q & A
Q. What are the key considerations for synthesizing 2-(2-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one with high enantiomeric purity?
Synthesis requires multi-step organic reactions, including:
- Chiral resolution : Use chiral auxiliaries or catalysts to preserve the (1R,5S) bicyclic configuration.
- Reaction optimization : Control temperature (e.g., 0–5°C for ketone coupling steps) and solvent polarity (e.g., dichloromethane for azabicyclo intermediates) to minimize racemization .
- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC with chiral columns (e.g., Chiralpak IA) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use orthogonal analytical techniques:
- NMR : Confirm stereochemistry via coupling constants (e.g., for bicyclic protons) and NOE correlations .
- X-ray crystallography : Resolve the azabicyclo[3.2.1]octane conformation and pyridazinone orientation (e.g., P212121 space group, as seen in related analogs) .
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Receptor binding assays : Radioligand displacement studies (e.g., µ-opioid or dopamine D2 receptors, given structural analogs ).
- Enzyme inhibition : Test against phosphodiesterases (PDEs) using fluorogenic substrates (e.g., PDE4B with 3’,5’-cAMP) due to the pyridazinone core’s affinity for nucleotide-binding domains .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Molecular docking : Use Schrödinger’s Glide to screen against targets like GPCRs or kinases, leveraging the azabicyclo moiety’s rigidity and pyridazinone’s hydrogen-bonding potential .
- MD simulations : Simulate binding stability (50–100 ns trajectories) to assess interactions with active-site residues (e.g., conserved aspartate in aminergic receptors) .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Comparative SAR analysis : Systematically vary substituents (e.g., methoxy vs. triazole on the azabicyclo ring) and correlate with activity trends .
- Metabolic stability assays : Use liver microsomes to identify if rapid oxidation (e.g., CYP3A4-mediated) reduces efficacy in certain models .
Q. How to optimize reaction yields for scale-up without compromising stereochemistry?
- DoE (Design of Experiments) : Test variables like catalyst loading (e.g., 1–5 mol% Pd(OAc)₂ for Heck couplings), solvent (acetonitrile vs. DMF), and temperature (60–100°C) .
- Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., amide bond formation) to improve heat dissipation and reproducibility .
Q. What techniques characterize the compound’s interaction with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors (e.g., µ-opioid receptor extracellular loops) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
Q. How to design SAR studies for improving metabolic stability?
- Bioisosteric replacement : Substitute the pyridazinone oxygen with a bioisostere like 1,2,4-oxadiazole to reduce CYP450-mediated oxidation .
- Deuterium incorporation : Replace methoxy hydrogens with deuterium to slow oxidative demethylation (e.g., at C3 of the azabicyclo ring) .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies in cytotoxicity profiles between cell lines?
- Panel testing : Screen across diverse cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) and normalize data to ATP content or resazurin reduction .
- Mechanistic studies : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) in sensitive vs. resistant lines .
Q. What methods validate target engagement in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
